

# CAS number 2353-44-8 properties and uses

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## Compound of Interest

Compound Name:	1-(3-Aminophenyl)piperidine-2,6-dione
CAS No.:	1152523-64-2
Cat. No.:	B1521331

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The Architect of Degradation: A Technical Guide to 3-Aminopiperidine-2,6-dione (CAS 2353-44-8) in Targeted Protein Degradation

## Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), few molecular motifs are as foundational as the glutarimide ring. At the heart of this structural class is 3-aminopiperidine-2,6-dione (CAS 2353-44-8), a critical synthetic building block and the primary pharmacophore responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase[1]. Originally identified as the active metabolite and core scaffold of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, this molecule is now the industry standard for anchoring Proteolysis Targeting Chimeras (PROTACs) and molecular glues to the ubiquitin-proteasome system[2].

This whitepaper provides an in-depth technical analysis of CAS 2353-44-8, detailing its physicochemical properties, mechanistic role in E3 ligase recruitment, and step-by-step synthetic methodologies for drug development professionals.

## Physicochemical Profiling & Structural Dynamics

Understanding the physical and chemical behavior of 3-aminopiperidine-2,6-dione is essential for rational drug design and synthetic planning. While the free base (CAS 2353-44-8) is utilized in various formulations, it is almost universally handled and reacted as its hydrochloride salt (CAS 24666-56-6) to prevent premature ring-opening and auto-condensation[3][4].

Table 1: Quantitative Physicochemical Properties of CAS 2353-44-8

Property	Value
Chemical Name	3-Aminopiperidine-2,6-dione ( $\alpha$ -Aminoglutarimide)
CAS Number	2353-44-8 (Free base) / 24666-56-6 (HCl salt)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	128.13 g/mol
Melting Point	142–143 °C[5]
Boiling Point	334.5 °C at 760 mmHg[5]
Physical Form	Off-white to light blue solid
Chirality	C3 Chiral Center (Rapid in vivo racemization)

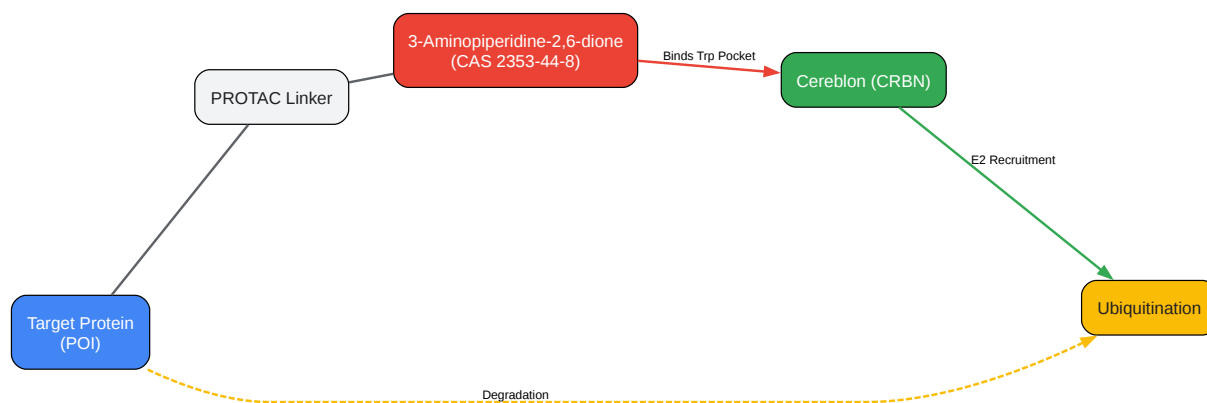
#### Structural Caveats in Drug Design:

- Chirality & Racemization:** The C3 position of the glutarimide ring is a chiral center. While the (S)-enantiomer generally exhibits higher binding affinity to CRBN, the acidic nature of the proton alpha to the imide carbonyl leads to rapid in vivo racemization. Consequently, PROTACs and IMiDs utilizing this building block are typically synthesized and administered as racemates, as enantiopure isolation offers no sustained clinical advantage[1].
- Hydrolytic Instability:** The imide bonds within the 2,6-piperidinedione ring are highly susceptible to hydroxide attack. Under basic conditions (pH > 8), the ring rapidly opens to form inactive glutaric acid derivatives. This dictates strict pH control during both synthesis and final drug formulation[6].

## Molecular Mechanism: The Cereblon (CRBN) Anchor

The utility of 3-aminopiperidine-2,6-dione lies in its exquisite structural complementarity to the CRBN E3 ligase. The glutarimide moiety acts as a highly specific "anchor" that inserts into a shallow, hydrophobic pocket on the surface of CRBN, formed by three conserved tryptophan residues (Trp380, Trp386, Trp400)[1].

The imide nitrogen (N-H) acts as a critical hydrogen bond donor to the backbone carbonyls of the CRBN pocket, while the two glutarimide carbonyl oxygens act as hydrogen bond acceptors. Modifying the glutarimide ring (e.g., N-methylation) completely abolishes CRBN binding, highlighting why the intact 3-aminopiperidine-2,6-dione structure is non-negotiable in PROTAC design[1][4].

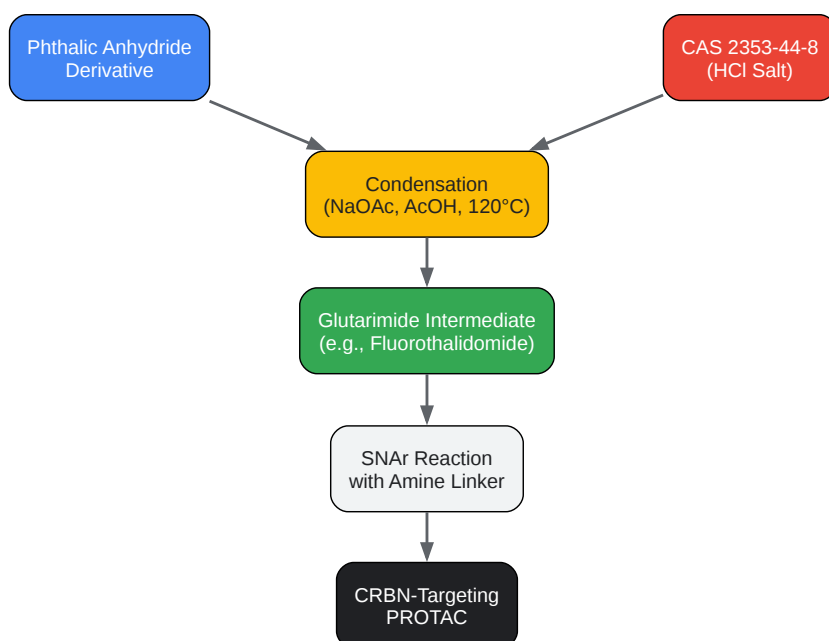


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PROTAC ternary complex mechanism driven by the 3-aminopiperidine-2,6-dione CRBN anchor.

## Synthetic Methodologies & Workflows

In PROTAC and IMiD synthesis, CAS 2353-44-8 is typically reacted with a substituted phthalic anhydride (or an equivalent ortho-dicarboxylic acid derivative) to form the isoindole-1,3-dione (phthalimide) core<sup>[2][4]</sup>.



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Synthetic workflow for PROTAC generation utilizing CAS 2353-44-8 as the primary building block.

## Standard Protocol: Condensation of 3-Aminopiperidine-2,6-dione to Form CRBN Ligands

This protocol details the synthesis of a fluorinated thalidomide intermediate, which serves as a highly reactive electrophile for subsequent Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) with amine-terminated PROTAC linkers<sup>[4]</sup>.

### Reagents Required:

- 3-Fluorophthalic anhydride (1.0 equiv, 10 mmol)
- 3-Aminopiperidine-2,6-dione hydrochloride (1.05 equiv, 10.5 mmol)
- Anhydrous Sodium Acetate (NaOAc) (1.2 equiv, 12 mmol)
- Glacial Acetic Acid (AcOH) (50 mL)

### Step-by-Step Methodology:

- **Reaction Assembly:** To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride.
- **Base Addition (Causality):** Add the anhydrous NaOAc. Rationale: The 3-aminopiperidine-2,6-dione is supplied as an HCl salt for stability. NaOAc acts as a mild base to neutralize the HCl, liberating the free primary amine to act as a nucleophile without raising the pH high enough to trigger glutarimide ring hydrolysis.
- **Solvent Addition & Heating:** Suspend the mixture in 50 mL of glacial acetic acid. Heat the reaction to reflux (approx. 118–120 °C) under an inert nitrogen atmosphere for 12 to 24 hours. Rationale: Acetic acid serves a dual purpose as both the solvent and an acid catalyst, driving the dehydration step required to close the newly formed phthalimide ring.

- Self-Validating In-Process Control: After 12 hours, sample 10  $\mu\text{L}$  of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
  - Validation Metric: The reaction is complete when the mass of the acyclic intermediate ( $[\text{M}+\text{H}]^+ = 311 \text{ m/z}$ ) is fully converted to the dehydrated cyclized product ( $[\text{M}+\text{H}]^+ = 293 \text{ m/z}$ ). If the acyclic mass persists, extend reflux time or add a chemical dehydrating agent (e.g., a catalytic amount of acetic anhydride).
- Workup & Isolation: Once complete, cool the reaction to room temperature. The acetic acid can be removed under reduced pressure, or the mixture can be poured slowly into 200 mL of ice-cold distilled water under vigorous stirring.
- Purification: Filter the resulting precipitate under a vacuum. Wash the filter cake extensively with cold water to remove residual sodium acetate and sodium chloride salts. Dry the off-white solid under a high vacuum to yield the pure 4-fluoro-thalidomide intermediate.

## Experimental Caveats & Formulation Insights

When utilizing CAS 2353-44-8 in drug development, scientists must navigate several critical failure points:

- Avoiding N-Alkylation: The imide nitrogen of the glutarimide ring is slightly acidic ( $\text{pK}_a \sim 11$ ). During downstream coupling steps (like  $\text{S}_\text{N}\text{Ar}$  or Buchwald-Hartwig aminations), the use of strong bases (e.g.,  $\text{NaH}$ ,  $\text{KOtBu}$ ) can lead to unintended N-alkylation of the glutarimide ring, which permanently destroys CRBN binding affinity[1]. Always utilize mild bases like DIPEA (N,N-Diisopropylethylamine) during linker attachment.
- Storage Conditions: Both the raw 3-aminopiperidine-2,6-dione powder and its downstream PROTAC derivatives must be stored desiccated at 4  $^\circ\text{C}$ , protected from light[5]. Aqueous stock solutions (e.g., in PBS) should be prepared fresh immediately before biological assays, as the half-life of the glutarimide ring in pH 7.4 buffer at 37  $^\circ\text{C}$  is limited.

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